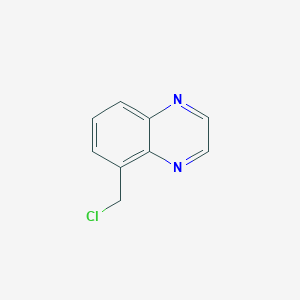

5-(Chloromethyl)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Chloromethyl)quinoxaline is a heterocyclic organic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)quinoxaline typically involves the condensation of o-phenylenediamine with a suitable chloromethyl ketone. One common method is the reaction of o-phenylenediamine with chloroacetaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)quinoxaline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form quinoxaline-5-carboxylic acid or other oxidized derivatives.

Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

Nucleophilic Substitution: Products include azidoquinoxalines, thiocyanatoquinoxalines, and aminoquinoxalines.

Oxidation: Major products are quinoxaline-5-carboxylic acid and its derivatives.

Reduction: Dihydroquinoxaline derivatives are the primary products.

Scientific Research Applications

5-(Chloromethyl)quinoxaline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives and heterocyclic compounds.

Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.

Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)quinoxaline involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The quinoxaline ring can also interact with DNA and RNA, affecting their function and stability. These interactions contribute to the compound’s antimicrobial and anticancer properties .

Comparison with Similar Compounds

Quinoxaline: The parent compound without the chloromethyl group.

Quinazoline: A similar heterocyclic compound with a different nitrogen arrangement.

Phthalazine: Another nitrogen-containing heterocycle with a different ring structure.

Comparison: 5-(Chloromethyl)quinoxaline is unique due to the presence of the chloromethyl group, which enhances its reactivity and potential applications. Compared to quinoxaline, it has increased nucleophilicity and can undergo a wider range of chemical reactions. Quinazoline and phthalazine, while similar in structure, have different biological activities and applications .

Biological Activity

5-(Chloromethyl)quinoxaline is a derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing on recent studies and findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including the condensation of o-phenylenediamine with aldehydes or other electrophiles. The introduction of the chloromethyl group at the fifth position enhances its reactivity, making it a suitable candidate for further modifications to improve biological activity.

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that quinoxaline derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including MCF-7 (breast cancer), Hep G2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds typically range from nanomolar to micromolar concentrations, indicating potent activity against tumor cells .

- Antimicrobial Activity : Quinoxaline derivatives are known for their antimicrobial properties. Research has indicated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve interference with bacterial DNA synthesis or cell wall integrity .

- Antiviral Activity : Some studies have reported that quinoxaline derivatives exhibit antiviral effects against various viruses. Notably, derivatives have shown activity against coxsackievirus B5 and herpes simplex virus (HSV), with EC50 values in low micromolar ranges .

- Anti-inflammatory Effects : Quinoxaline compounds have been explored for their anti-inflammatory properties. They may modulate inflammatory pathways and reduce cytokine production in response to inflammatory stimuli .

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that modifications to the quinoxaline scaffold significantly affect its biological activity. Key observations include:

- Substituent Effects : The presence of electron-donating groups at specific positions on the quinoxaline ring can enhance anticancer activity, while electron-withdrawing groups tend to diminish it .

- Linker Variations : The type and length of linkers connecting additional functional groups to the quinoxaline core also influence the overall biological activity. For example, aliphatic linkers may decrease activity compared to aromatic linkers .

Case Studies

- Anticancer Evaluation : A study evaluated several quinoxaline derivatives, including this compound, against multiple cancer cell lines. Results indicated significant cytotoxicity with IC50 values as low as 1.49 μM for certain derivatives .

- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL .

- Evaluation Against Viruses : Research on antiviral properties highlighted that certain modifications of the quinoxaline structure led to enhanced efficacy against viral infections, suggesting potential applications in antiviral drug development .

Properties

CAS No. |

1025904-00-0 |

|---|---|

Molecular Formula |

C9H7ClN2 |

Molecular Weight |

178.62 g/mol |

IUPAC Name |

5-(chloromethyl)quinoxaline |

InChI |

InChI=1S/C9H7ClN2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2 |

InChI Key |

GRKMAFIAQHFEOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.